molecular formula C12H18N2O4S2 B5693501 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No.: B5693501
M. Wt: 318.4 g/mol
InChI Key: OPUFBFOJQQYXDW-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride and methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with efficient stirring and temperature control systems. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is unique due to the presence of both a 4-methylphenylsulfonyl group and a methylsulfonyl group on the piperazine ring. This dual substitution imparts distinct chemical and biological properties to the compound, making it valuable for specific research applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-11-3-5-12(6-4-11)20(17,18)14-9-7-13(8-10-14)19(2,15)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUFBFOJQQYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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